molecular formula C13H14BrNO B15345168 5-Bromo-2-[2-(1-hydroxycyclohexyl)ethynyl]pyridine

5-Bromo-2-[2-(1-hydroxycyclohexyl)ethynyl]pyridine

Cat. No.: B15345168
M. Wt: 280.16 g/mol
InChI Key: ITYHSJDXWJVXDV-UHFFFAOYSA-N
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Description

5-Bromo-2-[2-(1-hydroxycyclohexyl)ethynyl]pyridine is a chemical compound with a complex structure that includes a bromine atom, a pyridine ring, and a hydroxycyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[2-(1-hydroxycyclohexyl)ethynyl]pyridine typically involves multiple steps, including the formation of the pyridine ring and the introduction of the bromine and hydroxycyclohexyl groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[2-(1-hydroxycyclohexyl)ethynyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield cyclohexanone derivatives, while substitution of the bromine atom can produce various substituted pyridine derivatives.

Scientific Research Applications

5-Bromo-2-[2-(1-hydroxycyclohexyl)ethynyl]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[2-(1-hydroxycyclohexyl)ethynyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxyacetophenone: This compound has a similar bromine and hydroxy group but differs in the overall structure and properties.

    2-Bromo-5-hydroxybenzaldehyde: Another similar compound with a bromine and hydroxy group, but with an aldehyde functional group.

Uniqueness

5-Bromo-2-[2-(1-hydroxycyclohexyl)ethynyl]pyridine is unique due to its combination of a pyridine ring, a hydroxycyclohexyl group, and an ethynyl linkage. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C13H14BrNO

Molecular Weight

280.16 g/mol

IUPAC Name

1-[2-(5-bromopyridin-2-yl)ethynyl]cyclohexan-1-ol

InChI

InChI=1S/C13H14BrNO/c14-11-4-5-12(15-10-11)6-9-13(16)7-2-1-3-8-13/h4-5,10,16H,1-3,7-8H2

InChI Key

ITYHSJDXWJVXDV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#CC2=NC=C(C=C2)Br)O

Origin of Product

United States

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